BenchChemオンラインストアへようこそ!

N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide

SHP2 Allosteric Inhibition Structure-Activity Relationship

N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide is a synthetic small molecule belonging to the indoline-2-carboxamide class, characterized by a phenylsulfonyl group at the N1 position and an N-methyl carboxamide at the C2 position of the saturated indoline core. Its molecular formula is C16H16N2O3S, with a molecular weight of 316.38 g/mol.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 1100751-59-4
Cat. No. B2967180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(phenylsulfonyl)indoline-2-carboxamide
CAS1100751-59-4
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O3S/c1-17-16(19)15-11-12-7-5-6-10-14(12)18(15)22(20,21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,17,19)
InChIKeyMCILLTQTUBKDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide (CAS 1100751-59-4): Indoline-Based Scaffold for SHP2 Inhibitor Research


N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide is a synthetic small molecule belonging to the indoline-2-carboxamide class, characterized by a phenylsulfonyl group at the N1 position and an N-methyl carboxamide at the C2 position of the saturated indoline core [1]. Its molecular formula is C16H16N2O3S, with a molecular weight of 316.38 g/mol . The compound is primarily recognized as an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11), a validated oncology target involved in cell signaling pathways regulating proliferation and survival [2]. It is cataloged as a research tool in public bioactivity databases like BindingDB and ChEMBL, with its inhibitory activity quantified against the wild-type human enzyme [2].

Why N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide Cannot Be Substituted with Generic Indoline Analogs


Indoline-2-carboxamide derivatives exhibit highly variable SHP2 inhibitory potencies depending on subtle modifications to the N1-sulfonyl and C2-carboxamide substituents [1]. For instance, within the same patent-defined chemical series (US8623906/US9174969) and identical DiFMUP assay conditions, IC50 values range from 6,100 nM to over 10,000 nM [2][3]. The specific combination of a phenylsulfonyl group at N1 and an N-methyl carboxamide at C2 in this compound yields a distinct inhibitory profile (IC50 = 8,400 nM) that sits at a defined point within this structure-activity relationship (SAR) landscape [4]. Simple substitution with other indoline-2-carboxamides lacking this exact substitution pattern—such as those with alternative sulfonyl groups or unsubstituted carboxamides—will result in unpredictable and likely divergent SHP2 inhibitory activity, compromising experimental reproducibility in target validation studies [1].

Quantitative Differentiation of N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide for SHP2 Research


SHP2 Allosteric Inhibition Potency: Position within SAR Series

N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide inhibits human SHP2 with an IC50 of 8,400 nM (8.4 µM) in an in vitro DiFMUP phosphatase activity assay [1]. This potency is intermediate within a series of closely related indoline-2-carboxamide SHP2 inhibitors disclosed in patents US8623906 and US9174969, which were tested under identical assay conditions. For example, a comparator analog with a modified sulfonyl moiety (BDBM111830) exhibits greater potency (IC50 = 6,100 nM), while another analog (BDBM111881) is less potent (IC50 = 9,600 nM) [2][3]. This quantitative placement provides a precise benchmark for SAR studies.

SHP2 Allosteric Inhibition Structure-Activity Relationship

Validated Patent-Disclosed Scaffold for SHP2 Targeting

This compound is explicitly associated with a patent family (US8623906 and US9174969) that claims indoline-based scaffolds as SHP2 inhibitors for potential cancer therapy [1][2]. The compound's inclusion in these patents, alongside other indoline-2-carboxamides with varying potencies, confirms its relevance as a structurally defined tool for probing SHP2 biology. Unlike unpatented or poorly characterized analogs, this compound benefits from a clear lineage of intellectual property and disclosed SAR data, providing a more reliable foundation for research and potential lead optimization [3].

SHP2 Cancer Therapeutics Chemical Probe

Structural Distinction via N-Methyl Carboxamide Moiety

The presence of an N-methyl group on the C2 carboxamide distinguishes this compound from primary carboxamide analogs (e.g., 1-(phenylsulfonyl)indoline-2-carboxamide). While direct comparative bioactivity data for this specific pair is not available in public literature, class-level SAR indicates that N-alkylation of the carboxamide can significantly alter hydrogen-bonding capacity and steric bulk, thereby modulating target engagement and selectivity [1]. This structural feature differentiates it from simpler indoline-2-carboxamides, potentially impacting its pharmacokinetic properties and off-target profile, though quantitative data for this exact compound is limited [2].

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Optimal Scientific and Industrial Use Cases for N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide


SHP2 Allosteric Inhibitor Screening and Assay Development

This compound is ideally suited as a reference inhibitor or tool compound in biochemical and cellular assays designed to measure SHP2 phosphatase activity. Its documented IC50 of 8.4 µM in the DiFMUP assay provides a defined potency benchmark for validating assay conditions, comparing novel inhibitor candidates, or establishing dose-response curves in high-throughput screening campaigns [1]. The availability of related analogs with differing potencies (e.g., 6.1 µM and 9.6 µM) further enhances its utility in SAR studies aimed at understanding the molecular determinants of SHP2 inhibition [2].

Chemical Probe for SHP2-Dependent Cancer Cell Line Studies

Given its patent-assigned role as a SHP2 inhibitor, this compound can be employed as a chemical probe to investigate the role of SHP2 in cancer cell proliferation, survival, and signaling in vitro [3]. Researchers can use it in conjunction with genetic knockdown or overexpression models to validate target engagement and downstream pathway effects (e.g., ERK phosphorylation) in SHP2-dependent cancer cell lines, such as those harboring KRAS mutations or receptor tyrosine kinase (RTK) alterations [3].

Medicinal Chemistry Lead Optimization Starting Point

For medicinal chemistry programs focused on developing next-generation SHP2 inhibitors, this compound serves as a structurally defined starting point for iterative optimization. Its phenylsulfonyl-indoline core with an N-methyl carboxamide provides a scaffold amenable to further diversification at the N1-sulfonyl and C2-carboxamide positions, as evidenced by the broader patent literature [3]. Systematic modification of these moieties can be guided by the existing SAR data to improve potency, selectivity, or drug-like properties [1].

Quote Request

Request a Quote for N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.